

A Technical Guide to the Discovery and Synthesis of Tetraniliprole Insecticide

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Compound of Interest

Compound Name: Tetraniliprole

Cat. No.: B1426447

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Introduction and Discovery

Tetraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class of chemistry (IRAC Group 28).^{[1][2]} Developed and announced by Bayer CropScience in 2014, it represents a significant advancement in pest management, offering efficacy against a range of chewing and sucking pests, including those from the orders Lepidoptera, Coleoptera, and Diptera.^{[3][4][5]} First registered by the U.S. Environmental Protection Agency (EPA) in March 2021, **tetraniliprole** is utilized in various agricultural crops such as corn, soybeans, fruits, and vegetables, as well as for turfgrass applications.^[1] Its development addresses the need for effective control of economically important pests while offering a more favorable profile for many non-target organisms compared to older insecticide classes.^[6] The active ingredient is formulated as a suspension concentrate and is applied via foliar spray, soil treatment, or seed treatment.^[1]

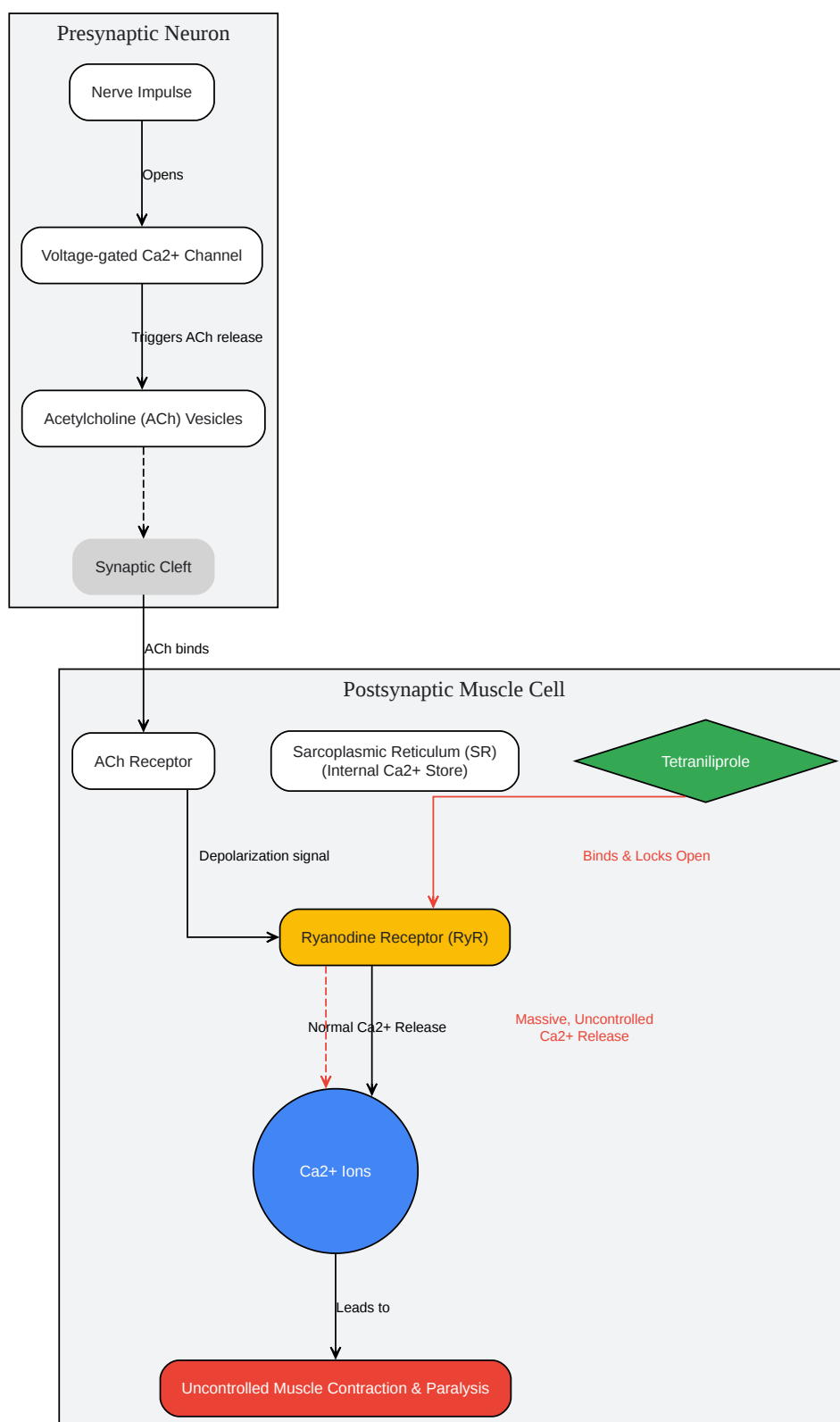
Mode of Action: Ryanodine Receptor Modulation

Tetraniliprole's insecticidal activity stems from its function as a modulator of the insect's ryanodine receptors (RyRs).^{[1][6]} These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.^[7]

Upon ingestion by a target pest, **tetraniliprole** binds to the RyRs, locking them in a partially open state. This leads to an uncontrolled release of internal calcium stores into the cytoplasm of muscle cells. The sustained elevation of intracellular calcium disrupts normal muscle

function, causing rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.^{[1][4][6]}

The selectivity of **tetraniliprole** arises from the significant structural differences between insect and mammalian RyRs. Mammalian RyRs are substantially less sensitive to the effects of anthranilic diamides, contributing to the low mammalian toxicity of this class of insecticides.^[8]
^[9]



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Figure 1: Mechanism of action of **Tetraniiprole** on insect ryanodine receptors.

Synthesis Pathway

A plausible synthetic route for **tetraniliprole** involves the coupling of two key intermediates: an anthranilic amide (Intermediate A) and a pyrazole carboxylic acid (Intermediate B).^[3] The final step involves the formation of an amide bond between these two molecules.

Synthesis of Anthranilic Amide Intermediate (A)

The synthesis of the anthranilamide intermediate begins with a bromination reaction, followed by cyanation and amidation.^[3]

- **Bromination:** The starting material is brominated using hydrobromic acid and hydrogen peroxide.
- **Cyanation:** The resulting bromide is then reacted with copper cyanide to introduce the cyano group, yielding an anthranilate.
- **Amidation:** The anthranilate undergoes reaction with methylamine in a basic medium to afford the final anthranilamide intermediate.^[3]

Synthesis of Pyrazole Carboxylic Acid Intermediate (B)

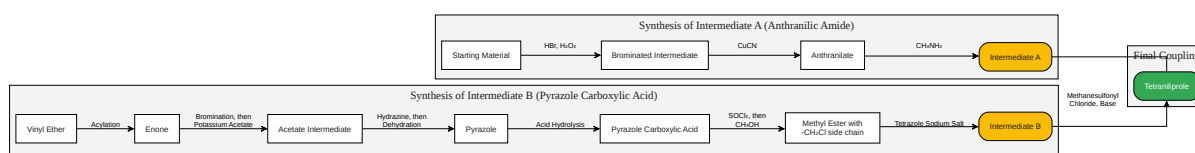
The synthesis of the more complex pyrazole intermediate is a multi-step process:^[3]

- **Acylation:** Electrophilic acylation of a vinyl ether with trichloroacetyl chloride yields an enone.
- **Bromination and Substitution:** The enone is treated with bromine, and the resulting bromide is displaced with potassium acetate.
- **Pyrazole Formation:** Reaction with hydrazine leads to a dihydropyrazole, which is then dehydrated to form the pyrazole ring.
- **Hydrolysis:** Acidic hydrolysis removes both the trichloroacetyl and acetate protecting groups to give a pyrazole carboxylic acid.
- **Esterification and Chlorination:** The carboxylic acid is treated with thionyl chloride followed by methanol to form a methyl ester and introduce a methylene chloride side chain.

- **Tetrazole Substitution:** The methylene chloride is then substituted by a tetrazole sodium salt to yield the advanced pyrazole carboxylic acid intermediate.[3]

Final Coupling Step

In the final step, the pyrazole carboxylic acid intermediate (B) is coupled with the anthranilic amide intermediate (A) in the presence of methanesulfonyl chloride and a base like 2,6-lutidine to form the amide bond, yielding **tetraniliprole**.^[3] This reaction often proceeds through a benzoxazinone intermediate.^[3]



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Figure 2: Simplified synthetic pathway of **Tetraniliprole**.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₂₂ H ₁₆ ClF ₃ N ₁₀ O ₂	[10][11]
Molecular Mass	544.88 g/mol	[10][11]
Appearance	Beige, solid powder (purified)	[2]
Melting Point	226.9–229.6°C (purified)	[2]
Water Solubility	Slightly to moderately soluble	[1][12]
log Pow (n-octanol/water)	2.6 (at pH 4 and 7)	[2]
pKa	9.1	[2]

Toxicological Profile

Study Type	Result (Tetraniliprole Technical)	Reference
Acute Oral LD ₅₀ (Rat)	>2000 mg/kg bw	[2]
Acute Dermal LD ₅₀ (Rat)	>2000 mg/kg bw	[2]
Acute Inhalation LC ₅₀ (Rat)	>5.01 mg/L	[2]
Skin Irritation (Rabbit)	Not an irritant	[2]
Eye Irritation (Rabbit)	Slight irritant	[2]
Skin Sensitization (Mouse)	Positive	[2]
Carcinogenicity	"Suggestive Evidence of Carcinogenic Potential"	[1]

Ecotoxicological Data

Organism Group	Toxicity Level	Details	Reference
Birds (Acute Oral)	Practically non-toxic	-	[1]
Mammals (Acute Oral)	Practically non-toxic	-	[1]
Freshwater Fish (Acute)	Slightly to practically non-toxic	Acute: >5,450 ppb	[1]
Freshwater Invertebrates	Highly toxic	Acute: 71.5 ppb; Chronic: 12.5 ppb	[1]
Honeybees (Acute Oral)	Highly toxic	-	[1]
Honeybees (Acute Contact)	Highly toxic	-	[1]
Earthworms (Eisenia fetida)	Low toxicity	LC ₅₀ >4000 mg/kg	[13][14]

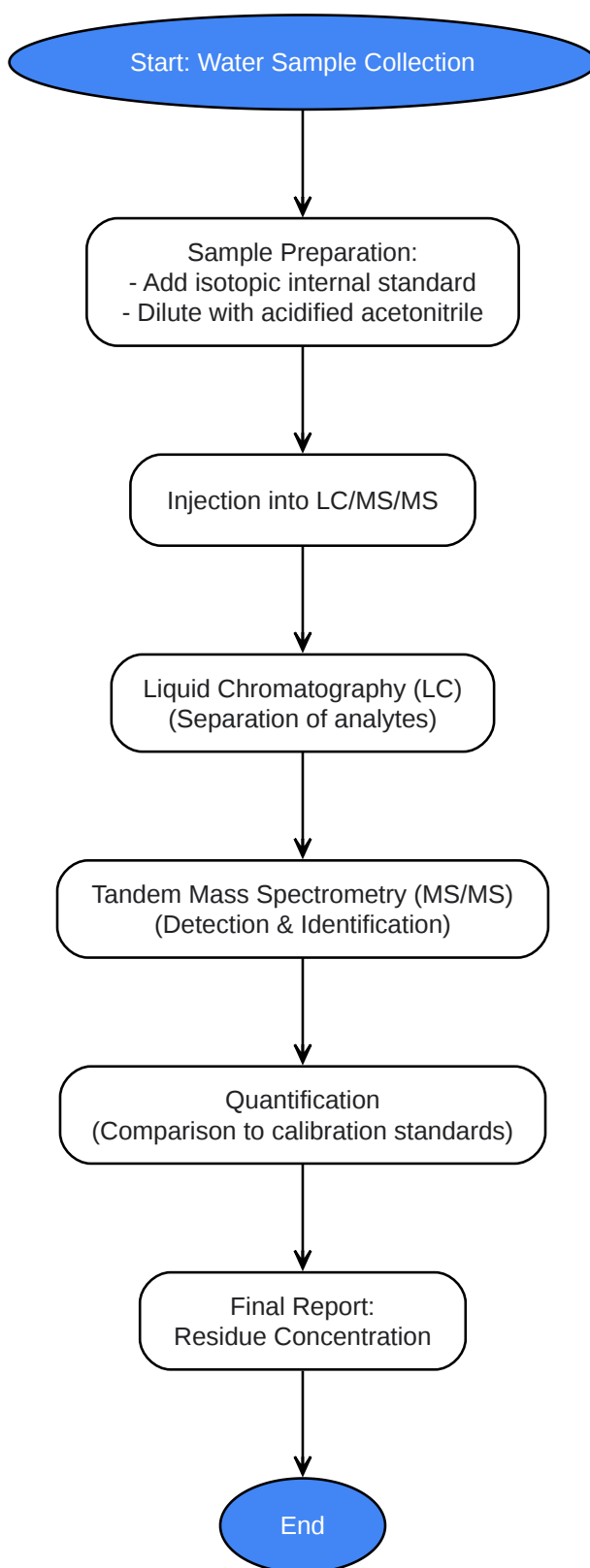
Experimental Protocols

Residue Analysis in Water

A common method for the determination of **tetraniliprole** and its metabolites in water involves Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).

- Objective: To quantify the concentration of **tetraniliprole** and its major degradates in water samples.
- Methodology:
 - Sample Preparation: An aliquot of the water sample is taken. An isotopic internal standard is added to ensure accuracy. The sample is then diluted with a solution of acetic acid in acetonitrile.[5]
 - Analysis: The prepared sample is injected into an LC/MS/MS system. The system separates the parent compound and its metabolites, which are then detected and quantified by the mass spectrometer.[5]

- Quantification: The concentration of each analyte is determined by comparing its peak area to that of known calibration standards.[5]
- Validation: The method is validated for linearity, accuracy (recovery), and precision. Recovery studies are performed by spiking blank samples with known concentrations of the analytes. Acceptable recovery is typically in the range of 70-120%.[15] The Limit of Quantification (LOQ) and Limit of Detection (LOD) are also established.[15]



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Figure 3: General experimental workflow for residue analysis.

Resistance Management

As with any insecticide, there is a risk of insect populations developing resistance to **tetraniliprole**. It is classified as a Group 28 insecticide by the Insecticide Resistance Action Committee (IRAC). To mitigate the development of resistance, it is recommended to rotate **tetraniliprole** with insecticides from different IRAC groups that have different modes of action. Adherence to label-specified application rates and intervals is also crucial for effective and sustainable pest management.

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